molecular formula C9H16ClN3O B1440481 N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride CAS No. 1185299-06-2

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Cat. No. B1440481
M. Wt: 217.69 g/mol
InChI Key: CQBBREUPFOJJNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles generally involves the reaction of amidoximes with carboxylic acids or their derivatives . The specific synthesis process for “N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” might involve similar reactions, but the exact process could vary depending on the specific conditions and reactants used.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-oxadiazole ring attached to a cyclopentyl group and a N-methylamine group. The InChI code for this compound is 1S/C9H15N3O.ClH/c1-10-6-8-11-9 (13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents attached to the oxadiazole ring. They can undergo various reactions such as annulation reactions, desulfurization, and intramolecular rearrangements .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The molecular weight of this compound is 217.7 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Roles of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,2,4-oxadiazole and 1,3,4-oxadiazole, are significant for developing new medicinal compounds for treating various diseases. Recent advancements have been made in synthesizing these derivatives and exploring their medicinal applications over the past 15 years. Researchers have developed innovative methods for synthesizing oxadiazole derivatives, highlighting their potential in creating new therapeutic species (Nayak & Poojary, 2019).

Pharmacological Applications of Oxadiazole Derivatives

Oxadiazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The structural feature of oxadiazole rings facilitates effective binding with different enzymes and receptors in biological systems, leading to various bioactivities. The research emphasizes the importance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives in medicinal chemistry and pharmacology, offering insights into their therapeutic potential (Wang et al., 2022).

Metal-Ion Sensing Applications

Apart from pharmacological uses, 1,3,4-oxadiazole scaffolds find applications in designing new drugs to treat parasitic infections and as metal-ion sensors. These heterocyclic compounds' versatility extends to material science, where they serve as building blocks for fluorescent frameworks, highlighting their role in developing potential chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for selective metal-ion sensing (Sharma, Om, & Sharma, 2022).

Future Directions

The future research directions for this compound could involve studying its biological activity, as many 1,2,4-oxadiazoles are known to exhibit various biological activities . Additionally, further studies could be conducted to optimize its synthesis and explore its potential applications.

properties

IUPAC Name

1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBBREUPFOJJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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